molecular formula C25H20N2O2 B4971232 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone

2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4971232
M. Wt: 380.4 g/mol
InChI Key: NSNUDPGEKKBSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting various enzymes and pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the proliferation and migration of cancer cells, which may make it a potential anti-cancer agent. Additionally, it has been shown to protect against oxidative stress and neurodegeneration, which may make it a potential neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, which may make it a potential candidate for the development of new drugs. However, one of the limitations of using 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new drugs based on its potential therapeutic properties. Another potential direction is the study of its mechanism of action, which may provide insights into the development of new drugs for various diseases. Additionally, the study of its structure-activity relationship may help in the development of more potent and selective drugs. Finally, the study of its pharmacokinetics and toxicity may help in the development of safe and effective drugs.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone involves a multi-step process. The first step involves the condensation of 2-naphthylamine with 4-methoxybenzaldehyde to form 2-(4-methoxyphenyl)-1-naphthylamine. The second step involves the cyclization of 2-(4-methoxyphenyl)-1-naphthylamine with ethyl acetoacetate in the presence of sulfuric acid to form 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-methoxyphenyl)-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-19-15-13-18(14-16-19)24-26-22-11-5-4-10-21(22)25(28)27(24)23-12-6-8-17-7-2-3-9-20(17)23/h2-16,24,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNUDPGEKKBSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one

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